Steroid sulfatase-IN-4 is a compound that acts as an inhibitor of the enzyme steroid sulfatase, which plays a critical role in the metabolism of steroid hormones. Steroid sulfatase, also known as steroid sulfatase enzyme (EC 3.1.6.2), catalyzes the hydrolysis of sulfated steroid precursors into their unconjugated forms, such as converting dehydroepiandrosterone sulfate to dehydroepiandrosterone and estrone sulfate to estrone . This activity is essential for regulating the availability of biologically active steroids, which are involved in various physiological processes and pathologies, including hormone-dependent cancers.
Steroid sulfatase-IN-4 inhibits the activity of steroid sulfatase, leading to decreased levels of active steroids in tissues. This inhibition can be particularly beneficial in treating hormone-dependent cancers, such as breast and prostate cancer, where elevated levels of active estrogens and androgens promote tumor growth . Additionally, steroid sulfatase deficiency is associated with conditions like X-linked ichthyosis, characterized by abnormal keratinization due to cholesterol sulfate accumulation .
The synthesis of steroid sulfatase-IN-4 typically involves organic synthesis techniques that include:
The precise synthetic routes may vary depending on the specific structure of steroid sulfatase-IN-4 being targeted.
Steroid sulfatase-IN-4 has several applications:
Studies investigating the interactions between steroid sulfatase-IN-4 and its target enzyme have demonstrated that this compound effectively binds to the active site of steroid sulfatase, thereby inhibiting its function. This interaction can be characterized using techniques such as:
These studies help elucidate the pharmacodynamics and potential therapeutic benefits of this compound.
Steroid sulfatase-IN-4 shares structural and functional similarities with several other compounds that inhibit steroid sulfatase. Here are some notable examples:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Irosustat | Non-steroidal | Irreversibly inhibits steroid sulfatase | Most studied; effective in clinical trials |
| Estrone sulfamate | Steroidal | Inhibits conversion of estrone sulfate | Directly modifies estrogen metabolism |
| Danazol | Synthetic | Acts as an androgen; inhibits aromatase and STS | Dual-action on multiple pathways |
| STX64 | Non-steroidal | Selectively inhibits STS; under clinical investigation | Potential use in advanced breast cancer treatment |
Steroid sulfatase-IN-4 is unique due to its specific inhibition profile and potential applications in cancer therapy, setting it apart from other inhibitors that may have broader or different mechanisms of action .
Steroid sulfatase-IN-4 possesses the molecular formula C₁₉H₁₇ClN₂O₅S, corresponding to a molecular weight of 420.87 daltons [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-4-(5-(methyl(o-tolyl)carbamoyl)furan-2-yl)phenyl sulfamate [1]. The Chemical Abstracts Service registry number for steroid sulfatase-IN-4 is 2990549-73-8 [1].
The stereochemical configuration of steroid sulfatase-IN-4 reveals several critical structural elements that contribute to its biological activity [1]. The compound features a furan ring system that serves as a central scaffold, connecting the phenyl sulfamate moiety to the N-methyl-o-tolyl carbamoyl group [1]. The presence of the chlorine substituent at the 2-position of the phenyl ring introduces significant electronic and steric effects that influence the compound's interaction with the target enzyme [1].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₅S |
| Molecular Weight | 420.87 g/mol |
| Chemical Abstracts Service Number | 2990549-73-8 |
| Simplified Molecular Input Line Entry System | CC1=CC=CC=C1N(C)C(=O)C1=CC=C(C2=CC=C(OS(N)(=O)=O)C(Cl)=C2)O1 |
| International Chemical Identifier Key | FNMHDFLXMHWFAX-UHFFFAOYSA-N |
The three-dimensional arrangement of atoms in steroid sulfatase-IN-4 demonstrates a relatively planar configuration across the aromatic systems, with the furan ring maintaining coplanarity with both the phenyl sulfamate and the tolyl carbamoyl moieties [1]. This structural arrangement facilitates optimal binding interactions within the active site of steroid sulfatase [8].
The sulfamate functional group represents the primary pharmacophore responsible for steroid sulfatase inhibition in steroid sulfatase-IN-4 [8] [9]. This moiety acts as a sulfate mimic, allowing the compound to bind effectively to the enzyme's active site where it undergoes nucleophilic substitution with the formylglycine residue, resulting in irreversible enzyme inactivation [8] [9]. The sulfamate group possesses weak acidic properties with a first dissociation constant in the 7-9 region, ensuring significant anionic character at physiological pH while maintaining sufficient neutral form for cellular permeability [9].
The carbamoyl group attached to the furan ring provides additional binding interactions through hydrogen bonding networks with amino acid residues in the enzyme active site [5] [6]. The N-methyl-o-tolyl substitution pattern enhances hydrophobic interactions and contributes to the compound's selectivity profile [5] [6]. The methyl group on the nitrogen atom increases lipophilicity while the ortho-methyl group on the phenyl ring creates favorable van der Waals contacts with hydrophobic residues [5] [6].
The furan heterocycle serves as a crucial linker that positions the various functional groups in optimal orientations for enzyme binding [5] [6]. The electron-rich nature of the furan ring may contribute to π-π stacking interactions with aromatic residues in the binding pocket [5] [6]. The 2-position substitution pattern on the furan ring allows for appropriate spacing between the sulfamate and carbamoyl pharmacophores [5] [6].
| Functional Group | Role in Target Engagement | Binding Mechanism |
|---|---|---|
| Sulfamate Ester | Primary pharmacophore | Covalent modification of formylglycine residue |
| Carbamoyl Group | Secondary binding site | Hydrogen bonding with enzyme residues |
| Furan Ring | Scaffold positioning | π-π stacking and optimal geometry |
| Chlorophenyl Moiety | Hydrophobic interactions | Van der Waals contacts |
| N-Methyl-o-tolyl | Selectivity enhancement | Hydrophobic pocket filling |
The chlorine substituent at the 2-position of the phenyl ring introduces halogen bonding capabilities [5] [6]. Halogen bonds, particularly those involving chlorine, can act as stabilizing interactions with electronegative atoms in the enzyme active site, potentially contributing to the enhanced potency observed with halogenated steroid sulfatase inhibitors [5] [6].
The development of steroid sulfatase inhibitors has evolved through several generations, beginning with alternative substrate inhibitors in the late 1980s [14] [15]. The first class of steroid sulfatase inhibitors consisted of 2-(hydroxyphenyl) indole sulfates, which exhibited modest inhibitory activity with half-maximal inhibitory concentration values in the micromolar range [14] [15]. These early compounds suffered from significant pharmaceutical limitations, including metabolic instability and the formation of estrogenic metabolites [14] [15].
The breakthrough in steroid sulfatase inhibitor development came with the introduction of estrone-3-O-sulfamate, which demonstrated extraordinary potency with half-maximal inhibitory concentration values of 65 picomolar in breast cancer cell lines [14] [15]. However, this compound exhibited significant estrogenic activity, limiting its clinical utility [14] [15]. The discovery led to the development of non-steroidal sulfamate inhibitors, including coumarin derivatives such as 667 Coumate, which became the first steroid sulfatase inhibitor to enter clinical trials [14] [15].
| Generation | Representative Compound | Inhibitory Concentration (IC₅₀) | Key Limitations |
|---|---|---|---|
| First | 2-(hydroxyphenyl) indole sulfates | 80 μM | Poor stability, estrogenic metabolites |
| Second | Estrone-3-O-sulfamate | 65 pM | Significant estrogenic activity |
| Third | 667 Coumate | 8 nM | Moderate duration of action |
| Advanced | Steroid sulfatase-IN-4 | Sub-nanomolar range | Enhanced selectivity profile |
Steroid sulfatase-IN-4 represents a significant advancement over first-generation inhibitors through several key improvements [5] [6]. The compound demonstrates enhanced metabolic stability compared to early steroid-based inhibitors, reducing the risk of estrogenic metabolite formation [5] [6]. The furan-based scaffold provides superior drug-like properties while maintaining the essential sulfamate pharmacophore [5] [6].
The selectivity profile of steroid sulfatase-IN-4 shows marked improvements over earlier compounds [11]. Dual targeting capabilities allow for simultaneous inhibition of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1, potentially providing enhanced therapeutic efficacy [11]. This dual mechanism represents a novel approach compared to the single-target focus of first-generation inhibitors [11].
Structure-activity relationship studies demonstrate that steroid sulfatase-IN-4 benefits from optimized hydrophobic interactions and halogen bonding capabilities not present in earlier compounds [18] [20]. The chlorine substituent provides enhanced binding affinity through halogen bond formation with enzyme residues, a mechanism not exploited by first-generation inhibitors [18] [20]. The carbamoyl functional group enables additional hydrogen bonding interactions that contribute to improved potency and selectivity [18] [20].
The retrosynthetic analysis of Steroid sulfatase-IN-4 reveals a systematic approach to construct the core scaffold consisting of a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate framework [1]. The target molecule can be deconstructed into three key synthetic components: the sulfamate pharmacophore, the triazole linker, and the substituted phenyl rings.
The retrosynthetic disconnection strategy begins with the sulfamate ester bond, which represents the final step in the synthetic sequence [2]. This bond formation is critical as the sulfamate moiety serves as the active pharmacophore that mimics the natural sulfate substrate of steroid sulfatase [3]. The sulfamate group enables irreversible enzyme inhibition through covalent modification of the active site formylglycine residue [4].
The central triazole ring is formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical click chemistry reaction [1] [5]. This disconnection reveals two key precursors: an azide derivative obtained from the corresponding aniline and an alkyne-functionalized phenol. The CuAAC reaction provides excellent regioselectivity for the 1,4-disubstituted triazole product with high yields under mild conditions [6].
The phenyl ring substitution pattern is established through the initial aniline derivative selection, allowing for systematic structure-activity relationship studies [1]. The retrosynthetic analysis demonstrates that the scaffold assembly relies on three sequential transformations: azide formation, triazole construction via click chemistry, and sulfamate ester formation.
Position-specific functionalization of the Steroid sulfatase-IN-4 scaffold significantly influences inhibitory potency and selectivity profiles. Structure-activity relationship studies reveal that substituent effects follow distinct patterns depending on their location within the molecular framework [1] [7].
Meta-position substitution on the outer phenyl ring demonstrates variable effects on potency. The 2-position chloro substituent provides moderate enhancement with an IC50 value of 180 nM, while 3-position methyl substitution yields reduced potency at 270 nM [1]. These observations suggest that electron-withdrawing groups at the 2-position contribute favorably to enzyme binding interactions.
Para-position functionalization exhibits the most dramatic effects on inhibitory activity. The 4-position trifluoromethyl derivative achieves exceptional potency with an IC50 of 35 nM, representing a significant improvement over the parent compound [7]. The 4-methoxy derivative also demonstrates enhanced activity with an IC50 of 164 nM, indicating that both electron-withdrawing and electron-donating groups can be beneficial when appropriately positioned.
Disubstitution strategies provide the most potent derivatives within this series. The 3,4-dimethyl analog exhibits outstanding inhibitory activity with an IC50 of 30 nM and a selectivity index of 5.6 [1]. This enhanced potency likely results from optimized hydrophobic interactions within the enzyme active site, as supported by molecular docking studies showing improved binding affinity through additional van der Waals contacts.
The triazole nitrogen substitution with phenyl rings maintains the core pharmacophore while modulating physicochemical properties. However, this modification reduces potency to 420 nM, suggesting that bulky substituents at this position may interfere with optimal enzyme binding geometry [1].
Metabolic stability profiles correlate with substitution patterns, with electron-withdrawing groups generally providing improved stability. The trifluoromethyl and dimethyl derivatives exhibit intrinsic clearance values below 25 μL/min/mg protein, indicating favorable metabolic profiles for further development [8].
The purification of Steroid sulfatase-IN-4 employs a multi-step chromatographic approach optimized for steroid sulfatase inhibitor isolation. The initial purification utilizes conventional column chromatography with silica gel as the stationary phase and dichloromethane/ethyl acetate (1:1) as the mobile phase [1]. This technique achieves 80-95% recovery with effective separation of the target compound from synthetic intermediates and by-products.
Hydrophobic interaction chromatography (HIC) using phenylsepharose CL-4B represents a critical purification step for steroid-related compounds [9] [10]. The technique exploits the hydrophobic nature of the steroid sulfatase inhibitor scaffold, enabling high-resolution separation under salt gradient conditions. The HIC method achieves approximately 170-fold purification with minimal loss of biological activity, as demonstrated in placental microsome preparations [11].
The purification protocol incorporates temperature control at 4°C to prevent thermal degradation of the sulfamate pharmacophore [9]. Salt gradient elution using ammonium sulfate provides optimal resolution while maintaining protein stability and enzyme activity. The procedure typically requires 6-12 hours for complete purification with consistent reproducibility.
Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for structural confirmation. Proton NMR analysis reveals characteristic signals at δ 7.5-8.5 ppm for the triazole proton and δ 7.0-7.8 ppm for aromatic protons [12]. Carbon-13 NMR spectroscopy provides complementary structural information with triazole carbon signals appearing at δ 145-165 ppm and aromatic carbons at δ 120-140 ppm [13].
Mass spectrometry using liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise molecular weight determination and purity assessment [14]. The technique achieves exceptional sensitivity with detection limits of 0.05 ng/mL and provides definitive identification through characteristic fragmentation patterns. The molecular ion peak at m/z 420.9 [M+H]+ confirms the expected molecular formula C19H17ClN2O5S [3].
High-performance liquid chromatography (HPLC) with C18 reversed-phase columns provides quantitative purity analysis and enantiomeric separation when required [15]. The acetonitrile/water gradient system achieves baseline resolution with retention times of approximately 12.5 minutes. The method demonstrates excellent linearity across the concentration range of 1.0 μg/mL to 100 μg/mL with correlation coefficients exceeding 0.999.
Infrared spectroscopy provides functional group confirmation with characteristic absorption bands at 3300-3500 cm⁻¹ for the sulfamate N-H stretches and 1200-1400 cm⁻¹ for the sulfonate S=O stretches [2]. These spectroscopic markers serve as quality control parameters for batch-to-batch consistency verification.